

A Technical Guide to (1S,2S)-2-fluorocyclopropanecarboxylic acid

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Compound of Interest

Compound Name:	(1S,2S)-2-fluorocyclopropanecarboxylic acid
Cat. No.:	B171762

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of **(1S,2S)-2-fluorocyclopropanecarboxylic acid**, a key chiral building block in modern pharmaceutical synthesis. It covers its chemical identity, physicochemical properties, spectroscopic characteristics, a representative synthesis protocol, and its primary application in the development of advanced antibiotics.

Compound Identification and Properties

(1S,2S)-2-fluorocyclopropanecarboxylic acid is a fluorinated derivative of cyclopropanecarboxylic acid featuring a specific stereochemistry that is crucial for its application in asymmetric synthesis.^{[1][2]} Its rigid, three-membered ring and the presence of a fluorine atom make it a valuable synthon for introducing unique structural and electronic properties into target molecules.^[2]

Chemical Identifiers

The primary identifier for this specific stereoisomer is CAS Number 127199-14-8.^{[1][2][3][4]} Another CAS number, 105919-34-4, is also frequently associated with this name in various chemical catalogs.^[5]

Identifier	Value
IUPAC Name	(1S,2S)-2-fluorocyclopropane-1-carboxylic acid
Primary CAS Number	127199-14-8 [1] [3] [4]
Synonymous CAS No.	105919-34-4 [5]
Molecular Formula	C ₄ H ₅ FO ₂ [1] [2]
Molecular Weight	104.08 g/mol [1]
Canonical SMILES	C1--INVALID-LINK--C(=O)O [1]
InChI	InChI=1S/C4H5FO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3+/m1/s1
InChIKey	HZQKMZGKYVDMCT-GBXIJSLSA-N

Physicochemical Properties

The physical and chemical properties of the compound are summarized below. These values are critical for handling, reaction setup, and purification processes.

Property	Value	Source
Appearance	White solid	[6]
Melting Point	41-42 °C	[6]
Boiling Point (Predicted)	202.3 ± 33.0 °C	[7]
Density (Predicted)	1.35 ± 0.1 g/cm ³	[6] [7]
pKa (Predicted)	3.78 ± 0.20	[6]

Spectroscopic Data Analysis

While experimental spectra for **(1S,2S)-2-fluorocyclopropanecarboxylic acid** are not widely published, its structure allows for the prediction of key spectroscopic features essential for its characterization.

Spectroscopy	Expected Features
¹ H NMR	<ul style="list-style-type: none">- O-H (Carboxylic Acid): A broad singlet, typically downfield (>10 ppm).- C-H Protons: Complex multiplets in the upfield region (~1.0-2.5 ppm). The cyclopropyl protons will exhibit complex splitting patterns due to geminal and cis/trans H-H couplings, as well as additional splitting from the adjacent fluorine atom (²JHF, ³JHF).[8]
¹³ C NMR	<ul style="list-style-type: none">- C=O (Carbonyl): Signal furthest downfield, typically in the 170-180 ppm range.[9]- C-F: Signal significantly affected by the fluorine atom, appearing as a doublet due to one-bond C-F coupling (¹JCF is typically large, >150 Hz).[10]- C-COOH & CH₂: Two additional signals for the other cyclopropyl carbons, with smaller C-F coupling constants.
FTIR	<ul style="list-style-type: none">- O-H Stretch (Carboxylic Acid): Very broad band from ~2500-3300 cm⁻¹.[11]- C=O Stretch (Carbonyl): Strong, sharp absorption around 1700-1725 cm⁻¹.[11]- C-F Stretch: Strong absorption in the fingerprint region, typically 1000-1400 cm⁻¹.[12]
Mass Spec.	<ul style="list-style-type: none">- Molecular Ion [M]⁺: Expected at m/z = 104.0274 (for the exact mass).- Fragmentation: Likely loss of H₂O (water), COOH (carboxyl group), and other characteristic fragments.[13]

Synthesis Methodology

The synthesis of **(1S,2S)-2-fluorocyclopropanecarboxylic acid** requires a stereoselective approach to ensure the correct cis-(1S,2S) configuration, which is critical for its biological application in target molecules. Asymmetric synthesis methods are therefore essential.[\[14\]](#)[\[15\]](#)

Experimental Protocol: A Representative Asymmetric Synthesis

The following protocol is a representative summary of a novel synthesis strategy for 2-fluorocyclopropanecarboxylic acid, which can be adapted with chiral catalysts to produce the (1S,2S) enantiomer. This method is noted for its efficiency and cost-effectiveness.

Step 1: Phenyl Sulfide Intermediate Formation

- 1,1-dichloro-1-fluoroethane and thiophenol are reacted in the presence of a base to form a phenyl sulfide intermediate.

Step 2: Oxidation

- The phenyl sulfide intermediate undergoes an oxidation reaction with an oxidizing agent such as Oxone.

Step 3: Elimination to Form Vinyl Sulfone

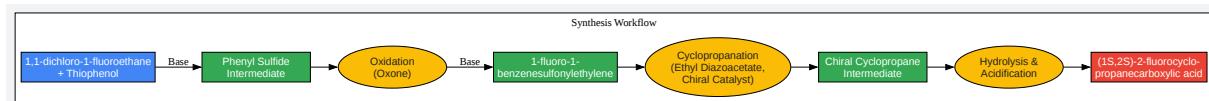
- The product from Step 2 is subjected to an elimination reaction under basic conditions to yield 1-fluoro-1-benzenesulfonylethylene.

Step 4: Cyclopropanation

- An addition reaction is carried out between 1-fluoro-1-benzenesulfonylethylene and ethyl diazoacetate. This step is performed in the presence of a chiral catalyst (e.g., a chiral rhodium catalyst) to induce asymmetry and selectively form the desired (1S,2S) stereoisomer of the cyclopropane intermediate.^[7]

Step 5: Hydrolysis and Acidification

- The resulting cyclopropane intermediate undergoes an elimination reaction in the presence of a base, followed by acidification to hydrolyze the ester and yield the final product, **(1S,2S)-2-fluorocyclopropanecarboxylic acid**.



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A representative workflow for the synthesis of the target compound.

Applications in Drug Development

(1S,2S)-2-fluorocyclopropanecarboxylic acid is not typically used as an active pharmaceutical ingredient (API) itself. Instead, it serves as a crucial chiral intermediate for the synthesis of complex APIs, most notably the fourth-generation fluoroquinolone antibiotic, Sitaflloxacin.[3]

Role in Sitaflloxacin Synthesis

Sitaflloxacin is a broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria, including many resistant strains.[6][16] The monofluorocyclopropane side chain, derived from **(1S,2S)-2-fluorocyclopropanecarboxylic acid**, is integral to its potent biological activity.[3] The specific stereochemistry imparted by this building block is essential for the drug's high affinity for its bacterial targets.

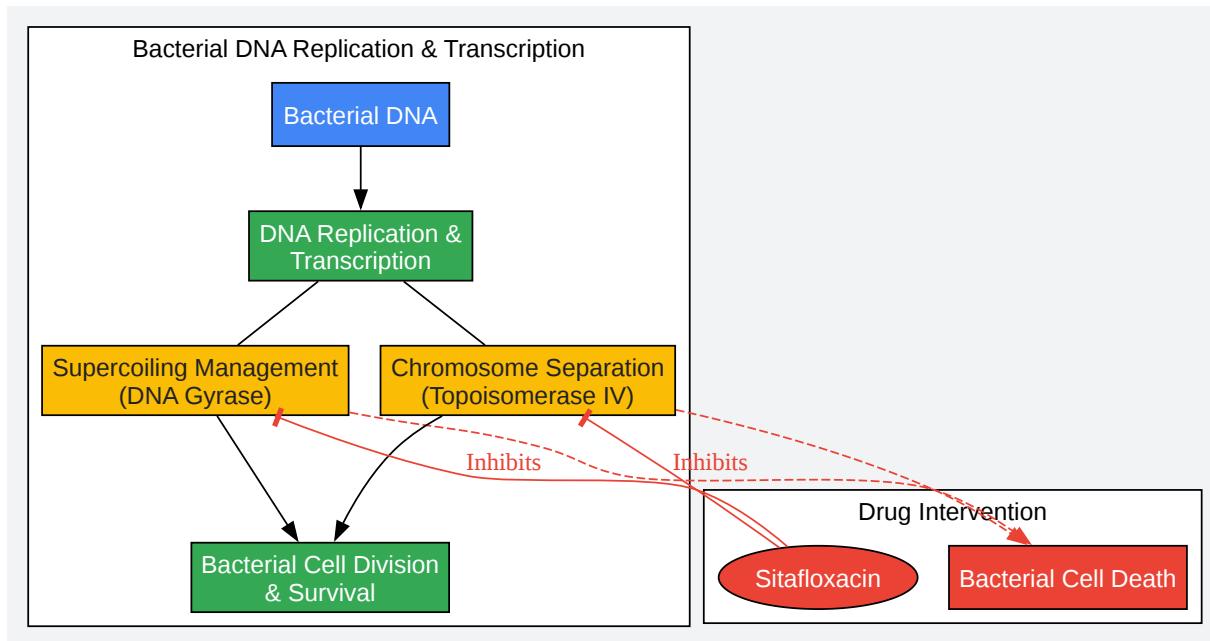
Mechanism of Action of Sitaflloxacin

Sitaflloxacin functions by inhibiting two essential bacterial enzymes involved in DNA replication and transcription: DNA gyrase and topoisomerase IV.[16][17][18]

- DNA Gyrase (GyrA, GyrB subunits): This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional stress during replication and transcription.[17]

- Topoisomerase IV (ParC, ParE subunits): This enzyme is critical for decatenating (unlinking) the newly replicated circular chromosomes, allowing them to segregate into daughter cells. [17]

By binding to and stabilizing the enzyme-DNA cleavage complex, Sitaflloxacin prevents the re-ligation of the DNA strands.[18] This action leads to an accumulation of double-strand breaks in the bacterial chromosome, which halts DNA replication and transcription, ultimately triggering bacterial cell death.[17][18] Sitaflloxacin exhibits a balanced inhibition of both enzymes, contributing to its broad spectrum of activity and potency.[17]



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Mechanism of action of Sitaflloxacin, an antibiotic derived from the title compound.

Conclusion

(1S,2S)-2-fluorocyclopropanecarboxylic acid is a high-value chiral building block with significant importance in the pharmaceutical industry. Its well-defined stereochemistry and unique fluorinated cyclopropyl structure are leveraged in the synthesis of potent drugs like Sitaflloxacin. A thorough understanding of its properties, synthesis, and the mechanism of its downstream products is essential for researchers and scientists engaged in the discovery and development of new medicines. The continued development of efficient, asymmetric synthetic routes to this intermediate is a key area of research aimed at making these vital medications more accessible.

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